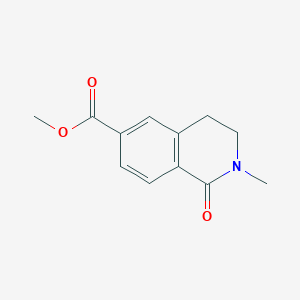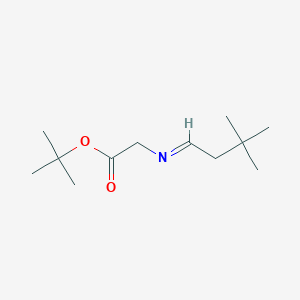![molecular formula C19H21Cl2FN2 B13993873 n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline CAS No. 1814-59-1](/img/structure/B13993873.png)
n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-3-METHYL- is a synthetic organic compound It is characterized by the presence of a benzenamine core substituted with various functional groups, including chloroethyl, fluoro, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-3-METHYL- typically involves multi-step organic reactions. The starting materials often include benzenamine derivatives, which undergo substitution reactions to introduce the chloroethyl and fluoro groups. The imine formation is achieved through condensation reactions with appropriate aldehydes or ketones. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and environmental impact, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-3-METHYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-3-METHYL- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-METHYL-: Lacks the fluoro and imine groups, which may result in different chemical and biological properties.
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-: Similar structure but without the 3-methyl group.
Uniqueness
The presence of the fluoro, imine, and methyl groups in BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-3-METHYL- makes it unique
Propriétés
Numéro CAS |
1814-59-1 |
|---|---|
Formule moléculaire |
C19H21Cl2FN2 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-[(4-fluoro-3-methylphenyl)iminomethyl]-3-methylaniline |
InChI |
InChI=1S/C19H21Cl2FN2/c1-14-12-18(24(9-7-20)10-8-21)5-3-16(14)13-23-17-4-6-19(22)15(2)11-17/h3-6,11-13H,7-10H2,1-2H3 |
Clé InChI |
PLKFHSYIFQKQNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=CC2=C(C=C(C=C2)N(CCCl)CCCl)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane](/img/structure/B13993803.png)
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)

![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)
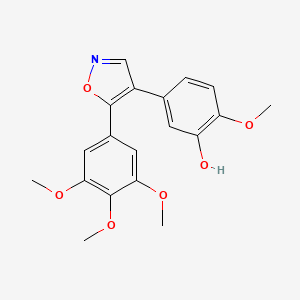
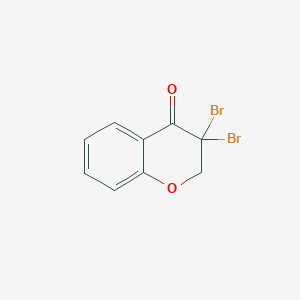

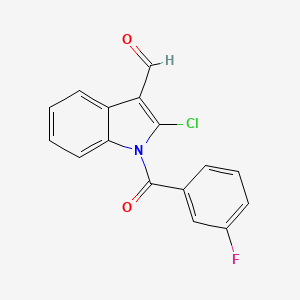
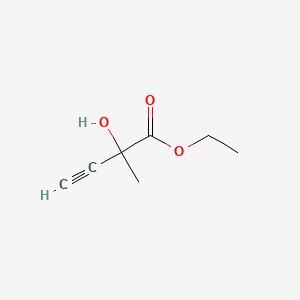
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
